molecular formula C13H8Cl2N2O2 B11954586 1-(2,4-dichlorophenyl)-N-(3-nitrophenyl)methanimine CAS No. 14632-33-8

1-(2,4-dichlorophenyl)-N-(3-nitrophenyl)methanimine

Cat. No.: B11954586
CAS No.: 14632-33-8
M. Wt: 295.12 g/mol
InChI Key: AJDHQHRQKQFAEZ-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-N-(3-nitrophenyl)methanimine is a Schiff base (imine) compound characterized by a conjugated C=N bond linking two aromatic rings: a 2,4-dichlorophenyl group and a 3-nitrophenyl group.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-N-(3-nitrophenyl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O2/c14-10-5-4-9(13(15)6-10)8-16-11-2-1-3-12(7-11)17(18)19/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDHQHRQKQFAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359278
Record name 1-(2,4-dichlorophenyl)-N-(3-nitrophenyl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14632-33-8
Record name 1-(2,4-dichlorophenyl)-N-(3-nitrophenyl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,4-DICHLOROBENZYLIDENE)-3-NITROANILINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2,4-dichlorophenyl)methylidene]-3-nitroaniline typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 3-nitroaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of N-[(E)-(2,4-dichlorophenyl)methylidene]-3-nitroaniline can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts, such as acidic or basic catalysts, can also enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2,4-dichlorophenyl)methylidene]-3-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-[(E)-(2,4-dichlorophenyl)methylidene]-3-nitroaniline has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.

Mechanism of Action

The mechanism of action of N-[(E)-(2,4-dichlorophenyl)methylidene]-3-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Substituents Key Structural Features Impact on Properties
1-(2,4-Dichlorophenyl)-N-(3-nitrophenyl)methanimine 2,4-dichlorophenyl, 3-nitrophenyl - Two chloro groups (electron-withdrawing)
- Nitro group at para position
- High lipophilicity
- Strong electron-deficient aromatic system
(E)-N-(Adamantan-1-yl)-1-(3-nitrophenyl)methanimine Adamantyl, 3-nitrophenyl - Bulky adamantyl group (tricyclic hydrocarbon)
- Nitro group at meta position
- Enhanced steric hindrance
- Improved metabolic stability (common in drug design)
(E)-N-(4-Chlorophenyl)-1-(2,4,6-Trifluorophenyl)methanimine 4-chlorophenyl, 2,4,6-trifluorophenyl - Fluorine atoms (high electronegativity)
- Chlorine at para position
- Increased metabolic resistance
- Altered π-π stacking interactions
(E)-N-(3-Ethynylphenyl)-1-(3-nitrophenyl)methanimine 3-ethynylphenyl, 3-nitrophenyl - Ethynyl group (sp-hybridized carbon)
- Conjugated triple bond
- Enhanced rigidity and planarity
- Potential for click chemistry modifications
(E)-1-(5-Nitro-2-(piperidin-1-yl)phenyl)-N-(3-nitrophenyl)methanimine Piperidinyl, dual nitro groups - Piperidine ring (basic nitrogen)
- Nitro groups at distinct positions
- Improved solubility in polar solvents
- Dual electron-withdrawing effects altering HOMO-LUMO gaps

Physicochemical Properties

Table 2: Spectral and Solubility Comparisons

Compound $ ^1H $ NMR Shifts (δ, ppm) Solubility Notable Spectral Features
Target Compound Not reported (inferred) Low in polar solvents - C=N stretch (~1600–1650 cm$^{-1}$) in FTIR
Adamantyl derivative 8.77 (t, J = 2.0 Hz, 1H), 3.14 (s, 1H) Moderate in DCM/chloroform - Adamantyl protons at 1.6–2.2 ppm
- X-ray-confirmed planar C=N bond
(E)-N-(4-Chlorophenyl)-1-(2,4,6-trifluorophenyl)methanimine 8.51 (s, 1H), 6.73 (m, 2H) Low in water, high in chloroform - $ ^{19}F $ NMR shifts at -110 to -125 ppm
Ethynyl derivative (42) 8.56 (s, 1H), 3.14 (s, 1H) Low in water, soluble in THF - Acetylenic proton at 3.14 ppm

Key Insight : Electron-withdrawing groups (e.g., nitro, chloro) reduce solubility in aqueous media but enhance stability in organic solvents. Fluorinated derivatives exhibit unique $ ^{19}F $ NMR signatures .

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